2,3,4,6-Tetrabromobiphenyl
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Overview
Description
2,3,4,6-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
The synthesis of 2,3,4,6-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the direct bromination of biphenyl in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve more advanced techniques such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,3,4,6-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form polybrominated biphenyl oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated biphenyls.
Scientific Research Applications
2,3,4,6-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Mechanism of Action
2,3,4,6-Tetrabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of various xenobiotic compounds, but it can also result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
2,3,4,6-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds such as 2,3,3’,4’-Tetrabromobiphenyl and 2,2’,4,5’-Tetrabromobiphenyl . Compared to these similar compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects . The presence of bromine atoms at the 2, 3, 4, and 6 positions on the biphenyl structure makes it distinct from other polybrominated biphenyls, which may have different substitution patterns and, consequently, different properties and applications .
Properties
CAS No. |
115245-10-8 |
---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XHVQAQZZPWSOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
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